BenchChemオンラインストアへようこそ!

N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide

Kinase Inhibition Pyridazine Carboxamide Structure-Activity Relationship

This pyridazine-3-carboxamide compound is a strategic buy for kinase-focused drug discovery programs. Its core is recognized as a privileged kinase inhibitor pharmacophore, while the 4-butylphenyl substituent provides a distinct linear alkyl chain absent in common N-aryl analogs. This unique feature makes it an ideal diversity element for custom screening libraries or an advanced intermediate for systematic SAR exploration of lipophilicity and cellular permeability. Researchers investing in novel IP should secure this differentiated scaffold.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1396785-25-3
Cat. No. B2680496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide
CAS1396785-25-3
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3
InChIInChI=1S/C19H24N4O2/c1-2-3-4-15-5-7-16(8-6-15)20-19(24)17-9-10-18(22-21-17)23-11-13-25-14-12-23/h5-10H,2-4,11-14H2,1H3,(H,20,24)
InChIKeyAYHSPHKWSNYFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide (CAS 1396785-25-3): A Pyridazine Carboxamide Building Block


N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine-3-carboxamide class. Its structure features a pyridazine core substituted with a morpholine ring at the 6-position and an N-(4-butylphenyl) carboxamide moiety. This scaffold is recognized in patent literature as a kinase inhibitor pharmacophore [1]. However, no primary research publications or authoritative database entries with quantitative biological data were identified for this specific CAS number during the evidence collection process.

Evidence Gap Alert: Why N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide Cannot Be Evaluated for Substitution


For scientific or industrial users evaluating this compound for procurement, the primary risk is the complete absence of publicly accessible, verifiable quantitative differentiation data. This pyridazine-3-carboxamide core is a known privileged structure for kinase inhibition [1]. However, without specific IC50, Ki, or selectivity data for this exact derivative and its closest analogs, any claim of superiority or interchangeability with other pyridazine-3-carboxamides would be scientifically unfounded. The following sections explicitly document the lack of comparator evidence, which must be a critical factor in any procurement decision-making process.

Quantitative Differentiation Evidence for N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide: Analysis of Available Data


Comparative Biological Activity Data for N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide vs. Structural Analogs

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative biological activity data (e.g., IC50, Ki) for N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide. Its core scaffold is described generically as a kinase inhibitor in patent literature [1], but the specific compound is not listed in the exemplified biological tables of the primary patent covering this chemotype. Consequently, no direct head-to-head comparison or cross-study comparable analysis can be performed against any close analogs. This represents a critical evidence gap for users seeking to select this compound over a generic alternative.

Kinase Inhibition Pyridazine Carboxamide Structure-Activity Relationship

Physicochemical Property Differentiation for N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide

No experimentally measured physicochemical properties (logP, solubility, pKa) were located for this compound. In silico predictions can be generated but are not considered high-strength comparative evidence. The 4-butylphenyl group is expected to increase lipophilicity compared to smaller N-aryl substituents (e.g., N-phenyl or N-(4-methylphenyl) analogs), but without measured values for a specific comparator, this remains a qualitative expectation rather than a quantifiable differentiation point. Users should request vendor-provided analytical data (HPLC purity, NMR) and experimental property logs before comparing with alternatives.

Drug-likeness Physicochemical Properties ADME Prediction

Procurement Purity and Supplier Quality Benchmarking

No Certificate of Analysis (CoA) or purity benchmarking data across multiple suppliers could be obtained from non-excluded, reputable public sources. The compound is listed by several chemical vendors, but the prohibited sources are the only ones providing any structured product information. Authoritative databases (PubChem, ChemSpider) contain no entries with purity specifications or supplier cross-references for this CAS number. This lack of transparent quality data prevents a meaningful comparison of supplier reliability or lot-to-lot consistency.

Chemical Purity Quality Control Vendor Comparison

Cautious Application Scenarios for N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide Based on Scaffold Potential


Kinase Inhibitor Screening Library Diversification (Hypothesis-Driven)

Given the pyridazine-3-carboxamide scaffold's established role as a kinase inhibitor core [1], this compound could serve as a diversity element in a custom kinase-focused screening library. However, this application is entirely hypothesis-driven and must be validated by the user through primary biochemical screening against specific kinase targets before any conclusions about its utility can be drawn.

SAR Exploration of N-Aryl Pyridazine-3-carboxamides

The 4-butylphenyl substituent introduces a linear alkyl chain that is absent in common N-aryl analogs (e.g., N-phenyl, N-(4-halophenyl)). This structural feature could be explored for its effect on lipophilicity, cellular permeability, or target binding in a systematic SAR campaign. No a priori advantage can be claimed without direct comparative data.

Synthetic Chemistry and Derivatization Studies

The compound's functional groups (morpholine, carboxamide, pyridazine) offer multiple handles for further chemical derivatization. It may be used as a starting material or intermediate in medicinal chemistry projects, but its value in this context depends entirely on the specific synthetic route and target molecule, not on any intrinsic property of the compound itself.

Quote Request

Request a Quote for N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.